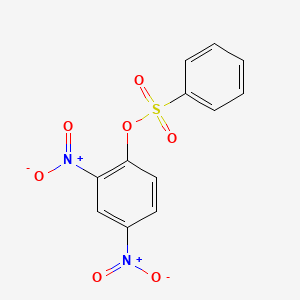

(2,4-Dinitrophenyl) benzenesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2,4-Dinitrophenyl) benzenesulfonate is a useful research compound. Its molecular formula is C12H8N2O7S and its molecular weight is 324.27 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406660. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

The synthesis of (2,4-Dinitrophenyl) benzenesulfonate typically involves a nucleophilic substitution reaction between 2,4-dinitrophenol and benzenesulfonyl chloride. This reaction is facilitated by the presence of a base such as pyridine or triethylamine, which helps to neutralize the generated acid during the reaction process. The general reaction can be summarized as follows:

This compound exhibits significant reactivity due to the presence of both the nitro groups and the sulfonate group, making it a versatile intermediate in various chemical transformations.

Kinetic Studies

Recent studies have focused on the kinetics of reactions involving this compound. For instance, research has shown that these compounds can undergo pyridinolysis, where they react with pyridine derivatives to form new products. The rate of these reactions can provide insights into the electronic effects of substituents on the aromatic rings involved .

Synthetic Intermediates

This compound serves as a crucial intermediate in the synthesis of various dyes and pharmaceuticals. The sulfonate group enhances solubility and reactivity, making it suitable for further functionalization. For example, it can be transformed into amines or other functional groups through nucleophilic substitution reactions .

Crystal Engineering

The compound has been studied for its crystal structure and polymorphism. Understanding the crystal packing and intermolecular interactions can lead to better insights into its physical properties and potential applications in material science .

Polymer Chemistry

This compound can also be utilized in polymer chemistry as a reactive monomer or crosslinking agent. Its ability to participate in nucleophilic substitutions allows for the development of functionalized polymers with specific properties tailored for applications in coatings, adhesives, and other materials.

Toxicological Considerations

While exploring its applications, it is essential to consider the toxicological profile of this compound. Studies have indicated potential nephrotoxicity and carcinogenic effects associated with related compounds; hence, safety assessments are crucial when handling this compound in laboratory settings .

Synthesis Optimization

A notable case study involved optimizing the synthesis conditions for this compound to improve yield and purity. By adjusting solvent systems and reaction times, researchers were able to enhance product quality significantly while reducing by-products .

Application in Dye Chemistry

Another case study highlighted its use as an intermediate in synthesizing azo dyes. The incorporation of this compound allowed for better control over dye properties such as colorfastness and solubility .

Análisis De Reacciones Químicas

Competitive Reaction Pathways

DNBS undergoes nucleophilic substitution through two primary pathways (Figure 1):

-

S–O bond fission : Yields 2,4-dinitrophenoxide and N-alkylbenzenesulfonamides.

-

C–O bond fission : Produces substituted benzenesulfonates and 2,4-dinitro-N-alkylaniline.

Regioselectivity determinants :

-

Amine basicity : S–O cleavage dominates with high-basicity amines (e.g., alicyclic secondary amines, pKa > 9) .

-

Sulfonyl substituent (X) : Electron-withdrawing groups (e.g., NO₂) favor S–O fission, while electron-donating groups (e.g., OMe) promote C–O cleavage .

S–O Bond Fission

C–O Bond Fission

Rate Constants and Brønsted Parameters

Substituent Effects on S–O Fission

| X in ArSO₃⁻ | log(kN) | ΔG‡ (kJ/mol) |

|---|---|---|

| 4-NO₂ | 2.45 | 78.2 |

| H | 1.98 | 82.1 |

| 4-OMe | 1.12 | 89.6 |

Steric and Electronic Influences

-

Steric hindrance : Ortho-substituents on the sulfonyl moiety reduce reaction rates by up to 40% .

-

Resonance effects : Electron-withdrawing X groups stabilize the transition state via delocalization, accelerating S–O fission by 10–100× compared to electron-donating groups .

Comparative Reactivity

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing (2,4-Dinitrophenyl) benzenesulfonate derivatives?

- Methodology : Derivatives like hydrazones can be synthesized by reacting the compound with hydrazine or hydroxylamine in polar solvents (e.g., ethanol or DMSO) under reflux. For example, heating with 2,4-dinitrophenyl hydrazine in a water bath yields hydrazone derivatives as precipitates, which are purified via recrystallization . Sulfonate esters can be synthesized via nucleophilic substitution using benzenesulfonyl chloride and a base (e.g., triethylamine) to facilitate the reaction .

Q. How can the stoichiometry of coordination complexes involving this compound-based ligands be determined?

- Methodology : Elemental analysis (CHN) and molar conductivity measurements are critical. A 1:1 [M:L] ratio is confirmed by matching experimental elemental percentages with theoretical values. For example, Fe(II) and Cr(III) complexes with Schiff base ligands derived from 2,4-dinitrophenyl groups showed 1:1 ratios via CHN data . Non-electrolytic behavior (low molar conductivity) further supports neutral complex formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?

- Methodology :

- IR Spectroscopy : Identifies coordination sites (e.g., C=N stretching in Schiff bases at ~1600 cm⁻¹ and sulfonate S=O vibrations at ~1150–1250 cm⁻¹) .

- UV-Vis : Detects d-d transitions in metal complexes (e.g., Fe(II) octahedral geometry shows absorption bands at ~500–600 nm) .

- ¹H NMR : Confirms ligand structure by resolving aromatic protons and hydrazone NH peaks .

Advanced Research Questions

Q. How can reaction kinetics and mechanisms be analyzed for nucleophilic substitution reactions involving this compound?

- Methodology : Pseudo-first-order kinetics are determined by monitoring hydrazine reactions via UV-Vis. Plotting ln(A∞ - At) vs. time gives kobs. Linear kobs vs. [hydrazine] plots confirm second-order kinetics. Thermodynamic parameters (ΔH°, ΔS°) are derived from Arrhenius plots using rate constants at multiple temperatures . For example, reactions with hydrazine in DMSO showed ΔH° ≈ 60 kJ/mol and ΔS° ≈ -80 J/(mol·K), indicating an associative mechanism .

Q. What strategies resolve contradictions in magnetic moment data for transition metal complexes of this compound ligands?

- Methodology : Magnetic moments (e.g., μeff ≈ 1.73 BM for Fe(II) complexes) suggest high-spin configurations. Discrepancies between experimental and theoretical values may arise from ligand field strength or spin-orbit coupling. Cross-validation with EPR spectroscopy and X-ray crystallography can clarify geometry (e.g., octahedral vs. tetrahedral) .

Q. How do electronic effects of substituents influence the coordination behavior of this compound in metal complexes?

- Methodology : Electron-withdrawing groups (e.g., nitro) enhance ligand rigidity and metal-binding affinity. UV-Vis and cyclic voltammetry assess ligand-to-metal charge transfer (LMCT) transitions and redox potentials. For example, Cr(III) complexes with nitro-substituted ligands exhibit stronger LMCT bands at ~350 nm compared to unsubstituted analogs .

Q. What role does this compound play in analytical chemistry applications?

- Methodology : The compound’s nitro groups act as chromophores for UV detection. In peptide analysis, derivatives like 2,4-dinitrofluorobenzene react with terminal amino acids to form yellow dinitrophenylated products, separable via HPLC with mobile phases (e.g., methanol/sodium acetate buffer, pH 4.6) .

Q. Methodological Considerations

- Data Contradictions : Conflicting molar conductivity values (e.g., electrolytic vs. non-electrolytic complexes) require reassessment of counterion contributions or solvent polarity effects .

- Advanced Characterization : X-ray crystallography and mass spectrometry (e.g., ESI-MS) are recommended for unambiguous structural confirmation of derivatives and complexes .

Propiedades

Número CAS |

970-88-7 |

|---|---|

Fórmula molecular |

C12H8N2O7S |

Peso molecular |

324.27 g/mol |

Nombre IUPAC |

(2,4-dinitrophenyl) benzenesulfonate |

InChI |

InChI=1S/C12H8N2O7S/c15-13(16)9-6-7-12(11(8-9)14(17)18)21-22(19,20)10-4-2-1-3-5-10/h1-8H |

Clave InChI |

OEMPBNBMDDYLPZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

SMILES canónico |

C1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Key on ui other cas no. |

970-88-7 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.